1-Azido-2,4,5-trifluorobenzene

Vue d'ensemble

Description

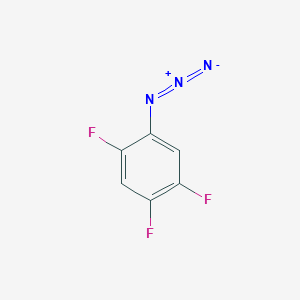

1-Azido-2,4,5-trifluorobenzene is a useful research compound. Its molecular formula is C6H2F3N3 and its molecular weight is 173.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Dosage Effects in Animal Models

The effects of 1-Azido-2,4,5-trifluorobenzene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s azido group can be metabolized to form reactive intermediates, which can further participate in biochemical reactions . These interactions are essential for understanding the compound’s role in cellular metabolism .

Activité Biologique

1-Azido-2,4,5-trifluorobenzene is a compound of significant interest due to its unique structural properties and potential biological applications. The azido group (-N₃) is known for its reactivity and ability to participate in various chemical transformations, making this compound a candidate for studies in medicinal chemistry and materials science.

This compound features a trifluoromethyl group that enhances its lipophilicity and may influence its interaction with biological systems. The presence of the azido group allows for potential applications in click chemistry, which can facilitate the development of new therapeutic agents.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial properties and interactions with biological receptors. Below are key findings from recent studies.

Antimicrobial Activity

Recent research has indicated that azide-containing compounds can exhibit varying degrees of antibacterial activity. For instance, a study compared the antibacterial effects of azido derivatives against Escherichia coli and found that while some compounds showed weak activity compared to standard antibiotics like ampicillin, the presence of the azide group was crucial for enhancing cytotoxic effects against certain cell lines .

| Compound | Antibacterial Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Not specifically tested | Not specifically tested |

| 2,4-Diazido-6-propargyloxy-1,3,5-triazine | Higher than ampicillin | IC50 ~ 90 µM |

Cytotoxicity Studies

Cytotoxicity assays have shown that azido compounds can exhibit selective toxicity towards cancer cell lines. For example, the cytotoxic effects against M-HeLa cells were notable, with IC50 values indicating significant cell death at certain concentrations. The structural characteristics of these compounds play a critical role in their interaction with cellular targets .

Case Studies

- Mu Opioid Receptor Interaction : A study on azido aryl analogs demonstrated that these compounds could effectively label mu opioid receptors (MOR-1) in cell lines. This highlights the potential for this compound to be utilized as a tool for studying receptor-ligand interactions and signaling pathways .

- Click Chemistry Applications : The reactivity of the azide group allows for its use in click chemistry to form stable triazole linkages with various substrates. This property can be exploited to develop bioconjugates or drug delivery systems that target specific biological pathways .

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Click Chemistry:

One of the most prominent applications of 1-azido-2,4,5-trifluorobenzene is in click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction allows for the rapid synthesis of 1,2,3-triazoles, which are valuable intermediates in drug discovery and materials science. The azide group in this compound can react with various alkynes to form triazole derivatives with high yields and selectivity without the need for extensive purification steps .

Case Study: Synthesis of Triazole Derivatives

In a study involving the synthesis of anti-HIV agents, researchers utilized click chemistry to create a library of 1,4-disubstituted-1,2,3-triazoles from azide-containing fragments and functionalized alkynes. The resulting compounds exhibited significant biological activity against HIV protease .

Materials Science

Photocrosslinking Agents:

this compound serves as an effective photocrosslinking agent in polymer chemistry. When exposed to UV light (254 nm), it generates nitrenes that can insert into C–H bonds of adjacent polymer chains. This property is particularly useful in creating cross-linked networks that enhance the mechanical and thermal stability of polymeric materials .

Case Study: Polymer Semiconductor Layers

In developing polymer semiconductor devices, incorporating azides like this compound has shown to improve the cross-linking efficiency without degrading the electronic properties of the polymers. This application is crucial for optimizing charge transport layers and light-emitting layers in organic electronic devices .

Medicinal Chemistry

C–H Amination Reactions:

Recent studies have highlighted the potential of using cobalt organoazide adducts derived from this compound for C–H amination reactions. These reactions enable the formation of complex nitrogen-containing compounds that are often found in pharmaceutical agents. The ability to selectively functionalize C–H bonds expands the toolkit available for drug synthesis .

Case Study: Nitrene Transfer Reactions

A notable example involved using cobalt complexes with azides to facilitate C–H amination processes. The resultant products included substituted pyrrolidines and triazoles that have potential therapeutic applications .

Propriétés

IUPAC Name |

1-azido-2,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHIWKHYATVYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.